1-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one
Overview
Description
1-(4-Benzylpiperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one is a useful research compound. Its molecular formula is C20H23FN2O2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzyl-4-[2-(2-fluorophenoxy)propanoyl]piperazine is 342.17435614 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Binding to DNA Minor Groove
The interaction of Hoechst 33258, a molecule with structural similarities, with B-DNA has been analyzed, demonstrating the potential of such compounds to bind specifically to the minor groove of DNA. This interaction has implications for the design of drugs targeting specific DNA sequences, offering pathways for the development of novel therapeutics, especially in oncology (Pjura, Grześkowiak, & Dickerson, 1987).
Potential Antipsychotic Applications
Derivatives of piperazine, such as 7-[3-(1-piperidinyl)propoxy]chromenones, have been explored for their potential as atypical antipsychotics. The structural modifications from a base compound, aimed at enhancing potency and bioavailability, highlight the therapeutic potential of piperazine derivatives in treating psychiatric disorders (Bolós et al., 1996).
Anti-Bone Cancer Activity
Research on heterocyclic compounds related to 1-Benzyl-4-[2-(2-Fluorophenoxy)propanoyl]piperazine has shown promising anti-bone cancer activity. The synthesis of specific derivatives and their evaluation against human bone cancer cell lines could pave the way for new treatments in oncology (Lv et al., 2019).
In Vitro Oxidative Metabolism
The metabolic pathways of compounds such as Lu AA21004, involving oxidation and the role of various cytochrome P450 enzymes, offer insights into the pharmacokinetics of piperazine derivatives. Understanding these pathways is crucial for the development of drugs with optimal absorption, distribution, metabolism, and excretion profiles (Hvenegaard et al., 2012).
Antiallergy Activity
The synthesis of 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives and their evaluation for antiallergy activity provide a basis for developing new therapeutic agents. These compounds have shown effectiveness in models predictive of antipsychotic efficacy, suggesting their potential use in treating allergies (Walsh et al., 1990).
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-16(25-19-10-6-5-9-18(19)21)20(24)23-13-11-22(12-14-23)15-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDLSYYBJDLHIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)OC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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